Tert-butyl 2-nitrophenylcarbamate

説明

Tert-butyl 2-nitrophenylcarbamate is a chemical compound that is part of a broader class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. Tert-butyl 2-nitrophenylcarbamate is not explicitly mentioned in the provided papers, but related compounds and their properties, synthesis, and applications are discussed.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the enzymatic kinetic resolution of tert-butyl phenylcarbamates has been studied, where lipase-catalyzed transesterification reactions were used to obtain optically pure enantiomers . These methods highlight the versatility and potential for synthesizing tert-butyl carbamates with specific structural features.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates has been explored through various spectroscopic and computational techniques. Vibrational frequency analysis, FT-IR, DFT, and M06-2X studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into the optimized geometric parameters and vibrational frequencies of the molecule . Similarly, the crystal structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate has been determined, revealing intramolecular hydrogen bonds and the formation of chains and layers in the crystal .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For example, vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate has been developed, with the intermediate nitroso compound being trapped by in situ Diels–Alder reaction with dienes . This demonstrates the reactivity of tert-butyl carbamates and their utility in synthesizing functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The enzymatic resolution of tert-butyl phenylcarbamates has shown excellent enantioselectivity, indicating the potential for producing chiral compounds with specific optical properties . The vibrational frequency analysis and computational studies provide detailed information on the molecular energies and electronic properties, such as HOMO-LUMO gaps, which are indicative of the compound's reactivity . The crystal structure analysis reveals the solid-state interactions and stability of these compounds .

科学的研究の応用

Organic Synthesis and Chemical Transformations

Tert-butyl 2-nitrophenylcarbamate and related compounds have been extensively studied for their applications in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005). These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, highlighting their versatility in chemical transformations.

Catalysis and Chemical Reactions

The use of tert-butyl 2-nitrophenylcarbamate in catalysis has been explored, particularly in oxidation reactions. For example, vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate using alkyl hydroperoxides as terminal oxidants has been developed, providing access to a variety of functionalized 3,6-dihydro-2H-1,2-oxazines (Hoshino, Suzuki, & Honda, 2012).

Role in Nitrosation and Nitration Reactions

Tert-butyl nitrite (TBN), a related compound, is widely applied in various organic transformations, including nitrosation and nitration reactions. It activates molecular oxygen to initiate radical reactions, demonstrating its significance in organic chemistry (Li & Jia, 2017).

Application in Biomedical Research

Nitroxides, including derivatives of tert-butyl 2-nitrophenylcarbamate, are used as molecular probes and labels in biophysics, structural biology, and biomedical research. Their resistance to chemical reduction and enzymatic systems is crucial for these applications (Zhurko et al., 2020).

Enzymatic Kinetic Resolution

The compound has been studied for its potential in enzymatic kinetic resolution. For instance, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was resolved using lipase-catalyzed transesterification, leading to optically pure enantiomers (Piovan, Pasquini, & Andrade, 2011).

特性

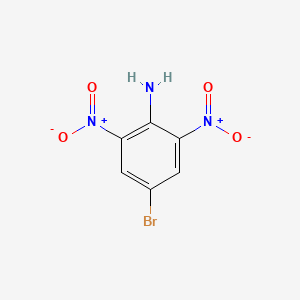

IUPAC Name |

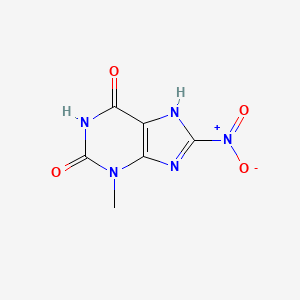

tert-butyl N-(2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-6-4-5-7-9(8)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJFEWDXNKYBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

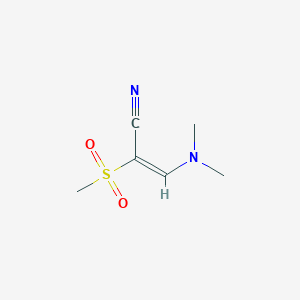

CC(C)(C)OC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396544 | |

| Record name | tert-butyl 2-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-nitrophenylcarbamate | |

CAS RN |

54614-93-6 | |

| Record name | tert-butyl 2-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dimethylphenoxy)methyl]oxirane](/img/structure/B1334277.png)